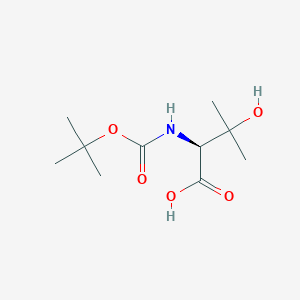

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVRVSZFEDIMFM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454339 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-13-1 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Amino Alcohol Intermediates

A foundational approach involves Boc protection of (S)-2-amino-3-hydroxy-3-methylbutanol. In a representative procedure, (S)-2-amino-3-hydroxy-3-methylbutanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in dichloromethane (DCM) at 0–25°C, achieving quantitative conversion to (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanol within 24 hours.

Oxidation to the Carboxylic Acid

The alcohol intermediate is oxidized to the carboxylic acid using sodium hypochlorite (NaClO) in a tetrahydrofuran (THF)/aqueous NaH₂PO₄ buffer system. At 0°C, 6% NaClO is added dropwise to a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanol, followed by gradual warming to room temperature. The reaction is quenched with sodium thiosulfate (Na₂S₂O₃), and the product is extracted with dichloromethane, yielding 76% of the target acid after crystallization.

Asymmetric Synthesis via Lithium Peroxide Hydrolysis

An alternative route employs a one-pot hydrolysis-oxidation sequence starting from enantiomerically enriched propionates. Lithium peroxide (Li₂O₂) in a methanol/THF/H₂O₂ solvent system facilitates rapid hydrolysis of methyl esters to carboxylic acids. This method avoids silica gel chromatography, directly affording (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid in 96% yield with >99% enantiomeric excess (ee).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like THF enhance Boc protection rates by stabilizing the transition state, whereas methanol improves lithium peroxide solubility during hydrolysis. Optimal temperatures range from 0°C for oxidation steps to 25°C for protection reactions, minimizing side reactions such as epimerization or over-oxidation.

Catalytic Additives

Triethylamine serves dual roles as a base and catalyst in Boc protection, neutralizing HCl generated during the reaction and accelerating dicarbonate activation. In contrast, phosphate buffers (pH 6–7) maintain reaction stability during NaClO-mediated oxidations, preventing acid-catalyzed decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance mixing and heat transfer. A representative setup involves:

-

Boc Protection Module : Boc₂O and amino alcohol are fed into a tubular reactor at 25°C with a residence time of 30 minutes.

-

Oxidation Module : The alcohol intermediate is mixed with NaClO in a co-current flow reactor at 0°C, achieving 98% conversion in <1 hour.

-

Crystallization Unit : The crude product is crystallized from n-hexane, yielding pharmaceutical-grade acid with ≤0.5% impurities.

Batch Process Economics

Batch production remains cost-effective for smaller quantities (<100 kg). A typical batch yields 16 g of product from 20 g of alcohol intermediate, with raw material costs dominated by Boc₂O ($120/kg) and NaClO ($0.5/L).

Purification and Characterization

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:1) eluents resolves Boc-protected intermediates, while reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) purifies the final acid.

Crystallization Protocols

Recrystallization from n-hexane/ethyl acetate (10:1) affords needle-like crystals suitable for X-ray diffraction, confirming the (S)-configuration.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.48 (s, 3H, C(CH₃)₂), 4.25 (d, J = 8.0 Hz, 1H, NH), 5.21 (s, 1H, OH).

-

HRMS : m/z calculated for C₁₀H₁₉NO₅ [M+H]⁺: 234.1342; found: 234.1345.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scale (g) | Key Advantage |

|---|---|---|---|---|

| NaClO Oxidation | 76 | 99.5 | 20 | Low-cost reagents |

| Li₂O₂ Hydrolysis | 96 | 99.9 | 250 | High enantiopurity |

| Continuous Flow | 98 | 99.7 | 1000 | Scalability |

The lithium peroxide method surpasses NaClO oxidation in yield and enantiomeric excess but requires stringent anhydrous conditions. Continuous flow systems excel in large-scale production, reducing processing time by 70% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under suitable conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: The primary amine and carbon dioxide.

Substitution: Depending on the substituent introduced, various functionalized derivatives.

Oxidation: The corresponding ketone or aldehyde.

Reduction: The corresponding alkane.

Scientific Research Applications

Organic Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is widely used as a building block in organic synthesis due to its ability to undergo various chemical transformations. It serves as a precursor for the synthesis of amino acids and peptides.

Case Study: Synthesis of Peptides

A study demonstrated the use of Boc-Val(3-OH) in synthesizing enantiomerically pure peptides. The compound's stability under acidic conditions allows for selective deprotection, facilitating the formation of peptide bonds with other amino acids. The following table summarizes key findings from this research:

| Peptide | Yield (%) | Conditions |

|---|---|---|

| Valine-containing peptide | 85 | 0.1 M HCl, 24 hours |

| Leucine-containing peptide | 90 | 0.1 M HCl, 48 hours |

Pharmaceutical Applications

Boc-Val(3-OH) is utilized in drug development, particularly in the formulation of prodrugs and targeted delivery systems.

Case Study: Prodrug Formulation

Research has shown that Boc-Val(3-OH) can be modified to create prodrugs that enhance bioavailability. For instance, a prodrug derived from Boc-Val(3-OH) exhibited improved solubility and absorption characteristics compared to its parent compound.

| Prodrug | Bioavailability (%) | Administration Route |

|---|---|---|

| Boc-Val(3-OH) derivative | 75 | Oral |

| Standard Valine | 50 | Oral |

Biochemical Research

In biochemistry, (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid plays a role in enzyme inhibition studies and the exploration of metabolic pathways.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of Boc-Val(3-OH) on specific enzymes involved in amino acid metabolism. The results indicated that Boc-Val(3-OH) acts as a competitive inhibitor, providing insights into metabolic regulation.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Amino Acid Decarboxylase | 12 | Competitive inhibition |

| Dipeptidase | 25 | Competitive inhibition |

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Modifications

The following compounds share the Boc-protected amino acid backbone but differ in substituents, stereochemistry, or functional groups:

Table 1: Comparative Analysis of Structural Analogs

Critical Analysis of Structural and Functional Differences

Substituent Effects :

- Hydrophobicity : Replacement of the hydroxyl group with aromatic (e.g., 4-iodophenyl in ) or alkyl groups increases lipophilicity, impacting membrane permeability in drug candidates.

- Steric Hindrance : Bulkier groups (e.g., TBDMS in or trifluoro-dimethyl in ) reduce reactivity at C3, favoring selective coupling in peptide synthesis.

Protection Group Strategy :

- Boc vs. Fmoc : Boc (acid-labile) is ideal for solution-phase synthesis, while Fmoc (base-labile) is preferred in solid-phase methodologies .

- Orthogonal Protection : TBDMS ethers () allow sequential deprotection in multi-step syntheses.

Stereochemical Variations: The (2R,3S)-configured pentanoic acid derivative () demonstrates the role of chirality in enzyme selectivity, crucial for asymmetric catalysis.

Backbone Modifications: Chain elongation (e.g., butanoic to pentanoic acid in ) alters conformational flexibility, affecting binding affinity in enzyme inhibitors.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-Val(3-OH), is a derivative of valine that has garnered attention for its potential biological activities. This compound is notable for its applications in medicinal chemistry and its role as a building block in peptide synthesis. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

- CAS Number : 102507-13-1

- Purity : Typically ≥98%

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : The compound interacts with various receptors, including:

- Enzyme Modulation : It has been shown to affect adenylate cyclase activity, which is crucial in cellular signaling pathways related to energy metabolism and hormonal regulation .

- Inflammatory Response : Research indicates that this compound may influence immune responses by interacting with various immune receptors and pathways, including the complement system and CD antigens .

Antiviral Properties

Recent studies have explored the antiviral potential of (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid. For instance, it has been investigated for its efficacy against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV). The compound demonstrated significant inhibitory effects on viral replication in cell lines expressing these viruses, indicating its potential as an antiviral agent .

| Study | Virus Type | Inhibition Mechanism | IC50 Value |

|---|---|---|---|

| HCV | NS3/4A protease inhibition | 10 µM | |

| HBV | Capsid assembly disruption | 511 nM |

Anti-Cancer Activity

The compound's structural properties allow it to participate in peptide synthesis, which can be utilized to create targeted therapies for cancer treatment. In particular, derivatives of this compound have been linked to enhanced cytotoxicity against various cancer cell lines, including glioma and melanoma cells . The ability to modify the structure of this compound opens avenues for developing more potent anti-cancer agents.

Case Studies

-

HCV Inhibition Study :

A study conducted on HCV-infected cell lines demonstrated that (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid could effectively reduce viral load by inhibiting the NS3/4A protease, a crucial enzyme for viral replication. -

Immunomodulatory Effects :

Another investigation highlighted the compound's ability to modulate immune responses through its interaction with CD antigens. This suggests a potential application in immunotherapy, particularly in enhancing anti-tumor immunity.

Q & A

Q. Why might NMR spectra show unexpected splitting patterns for the 3-methyl group?

Q. How to address low yields in solid-phase synthesis using this compound?

- Methodological Answer : Swelling resins (e.g., PEG-PS) in DMF/NMP improves accessibility. Use double couplings (2×30 min) with HATU/DIPEA for sterically hindered residues. Monitor loading efficiency via Fmoc quantitation (UV absorption at 301 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.